2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one
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Overview
Description
2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one is a spirocyclic compound that features a unique structure combining a benzofuran moiety with a cyclohexane ring. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive three-dimensional architecture. The spirocyclic structure imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one involves a cascade reaction. This process typically starts with the condensation of aldehydes and two molecules of dimedone, followed by a Knoevenagel–Michael reaction and subsequent NBS-induced cyclization . This one-pot process is advantageous due to its mild conditions, high yields (86-95%), and the absence of chromatographic purification steps .
Industrial Production Methods
While specific industrial production methods for 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one are not extensively documented, the principles of cascade reactions and one-pot syntheses are often scalable. These methods are favored in industrial settings due to their efficiency, cost-effectiveness, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Spiro[benzofuran-2,1’-cyclohexane]-2’,4,6’-triones: These compounds share a similar spirocyclic structure but differ in the position and nature of the functional groups.
Spirocyclic oxindoles: These compounds also feature a spirocyclic core and are known for their applications in medicinal chemistry.
Uniqueness
2H-Spiro[benzofuran-3,1’-cyclohexan]-4’-one stands out due to its specific combination of a benzofuran and cyclohexane ring, which imparts unique reactivity and biological activity
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C13H14O2/c14-10-5-7-13(8-6-10)9-15-12-4-2-1-3-11(12)13/h1-4H,5-9H2 |
InChI Key |
WJUVYVZXYUDMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)COC3=CC=CC=C23 |
Origin of Product |
United States |
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